REACTION_CXSMILES
|
[CH:1]1([NH:4][C:5]2[C:10]([N+:11]([O-])=O)=[CH:9][CH:8]=[CH:7][C:6]=2[F:14])[CH2:3][CH2:2]1>CO>[CH:1]1([NH:4][C:5]2[C:10]([NH2:11])=[CH:9][CH:8]=[CH:7][C:6]=2[F:14])[CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
650 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)NC1=C(C=CC=C1[N+](=O)[O-])F
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
the solution was stirred under a H2 balloon
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After flushing the flask with N2 for two minutes
|
Duration
|
2 min
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through a celite pad
|
Type
|
WASH
|
Details
|
rinsed with MeOH
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on a silica gel column
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)NC=1C(=CC=CC1F)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |